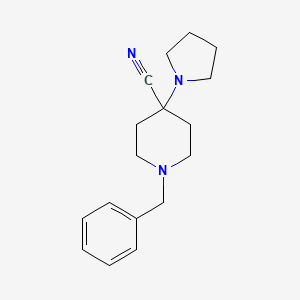
2-bromo-N-(3,4-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(3,4-dimethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a 3,4-dimethylphenyl group. It is commonly used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)butanamide typically involves the bromination of N-(3,4-dimethylphenyl)butanamide. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve N-(3,4-dimethylphenyl)butanamide in dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-N-(3,4-dimethylphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate (KMnO4), water, and room temperature.
Major Products Formed
Substitution: Formation of N-(3,4-dimethylphenyl)butanamide derivatives.
Reduction: Formation of N-(3,4-dimethylphenyl)butanamine.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
科学的研究の応用
2-Bromo-N-(3,4-dimethylphenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butanamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
- 2-Bromo-N-(2,5-dimethylphenyl)butanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
Uniqueness
2-Bromo-N-(3,4-dimethylphenyl)butanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may result in different biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUKGLYVAKURF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)


![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)



![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
